molecular formula C21H17F3N4O2 B2822475 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1189720-94-2

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2822475
CAS No.: 1189720-94-2
M. Wt: 414.388
InChI Key: CZGCMRDGEJPWFV-UHFFFAOYSA-N
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Description

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C21H17F3N4O2 and its molecular weight is 414.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of pyrimido[1,2-a]benzimidazoles and related heterocyclic compounds highlights the versatility of these molecules in scientific research. The synthesis processes often involve reactions between specific precursors to form compounds with potential applications in medicinal chemistry and materials science (Troxler & Weber, 1974). Another study detailed the crystal structures of acetamide derivatives, indicating the significance of molecular conformation in determining the properties of such compounds (Subasri et al., 2016).

Crystal Structure Analysis

Crystal structure analysis of similar compounds provides insights into their molecular geometry, which is crucial for understanding their interactions and reactivity. For instance, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate revealed a folded conformation about the methylene C atom, indicating intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c1-12-2-7-16-15(8-12)18-19(27-16)20(30)28(11-26-18)10-17(29)25-9-13-3-5-14(6-4-13)21(22,23)24/h2-8,11,27H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGCMRDGEJPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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